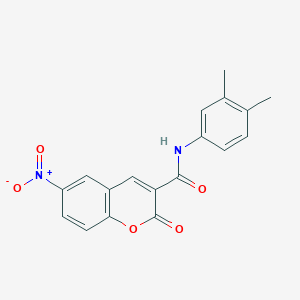

N-(3,4-二甲基苯基)-6-硝基-2-氧代-2H-色烯-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains a chromene group (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a nitro group (-NO2), and an amide group (CONH2). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromene ring, the nitro group, and the amide group. These groups would likely confer distinct chemical properties to the compound. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the chromene ring, the nitro group, and the amide group. The nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack. The amide group could participate in a variety of reactions, including hydrolysis and condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase the compound’s polarity, affecting its solubility in different solvents .科学研究应用

Antifungal Applications

This compound has shown potential in the development of new antifungal agents. Cinnamides, which are structurally related to this compound, have been reported to exhibit fungicidal activities against various plant pathogens. For instance, derivatives have demonstrated inhibition ratios of up to 90% against Rhizoctonia solani, a significant plant pathogen .

Insecticidal Properties

Similar compounds have been evaluated for their insecticidal properties. The research indicates that certain cinnamide derivatives can be effective in controlling pest populations, which could be extrapolated to the compound , suggesting its potential use as an insecticide .

Nematicidal Activities

The compound’s structural analogs have shown moderate nematicidal activities. This suggests that “N-(3,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide” could be used in the research and development of nematicides, which are crucial for protecting crops from nematode infestations .

Agrochemical Research

Given the antifungal and insecticidal activities of related compounds, this particular compound could be significant in agrochemical research. It may contribute to the development of new fungicides or insecticides with unique modes of action, potentially improving crop protection strategies .

Electron-Transport Chain Inhibition

Compounds similar to “N-(3,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide” have been identified as inhibitors of the electron-transport chain. This property is crucial for the development of fungicides that target the respiratory pathways of pathogens like Botrytis cinerea .

Synthetic Chemistry

The compound can serve as a lead structure in synthetic chemistry for the creation of novel compounds with potential biological activities. Its structure allows for various modifications, which can lead to the synthesis of new molecules with diverse properties .

未来方向

作用机制

Target of Action

Similar compounds, such as n′-phenyl pyridylcarbohydrazides, have been shown to inhibit succinate dehydrogenase (sdh), a key enzyme in the citric acid cycle .

Mode of Action

Based on the mode of action of similar compounds, it can be inferred that it might inhibit its target enzyme, possibly sdh, thereby disrupting the normal functioning of the enzyme . The exact interaction with its targets and the resulting changes would require further experimental investigation.

Biochemical Pathways

If we consider sdh as a potential target, the inhibition of this enzyme would disrupt the citric acid cycle, affecting energy production in the cell .

Result of Action

Based on the effects of similar compounds, it can be inferred that it might lead to changes in the structure of mycelia and cell membrane, increase in the intracellular reactive oxygen species level, and changes in mitochondrial membrane potential .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and presence of other compounds can affect the stability and activity of the compound . .

属性

IUPAC Name |

N-(3,4-dimethylphenyl)-6-nitro-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c1-10-3-4-13(7-11(10)2)19-17(21)15-9-12-8-14(20(23)24)5-6-16(12)25-18(15)22/h3-9H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLKRBYLYQUMOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2857392.png)

![4-[(Butan-2-yl)amino]-3-nitrobenzamide](/img/structure/B2857399.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2857400.png)

![Tert-butyl 1-formyl-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2857401.png)

![6-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2857404.png)

![3-hexyl-4-hydroxy-1-[2-(1H-imidazol-4-yl)ethyl]-2(1H)-pyridinone](/img/structure/B2857414.png)